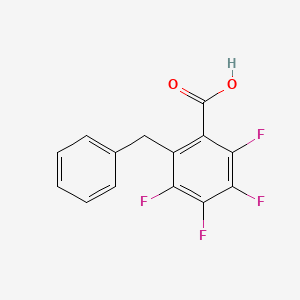

2-benzyl-3,4,5,6-tetrafluorobenzoic acid

Description

2-Benzyl-3,4,5,6-tetrafluorobenzoic acid is a polyfluorinated aromatic compound featuring a benzoic acid backbone with four fluorine atoms at positions 3–6 and a benzyl group (-CH₂C₆H₅) at position 2. For example, Friedel-Crafts acylation of tetrafluorophthalic anhydride with benzene yields 2-benzoyl-3,4,5,6-tetrafluorobenzoic acid (70% yield) . The benzyl substituent in the target compound likely modifies steric and electronic properties compared to its benzoyl counterpart, influencing reactivity and applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-benzyl-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-10-8(6-7-4-2-1-3-5-7)9(14(19)20)11(16)13(18)12(10)17/h1-5H,6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLYWNFLXJQSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4,5,6-tetrafluorobenzoic acid.

Benzylation: The benzylation of 3,4,5,6-tetrafluorobenzoic acid is achieved using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Substituted derivatives of this compound.

Reduction: 2-benzyl-3,4,5,6-tetrafluorobenzyl alcohol.

Oxidation: 2-carboxy-3,4,5,6-tetrafluorobenzoic acid.

Scientific Research Applications

2-benzyl-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance spectroscopy.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Benzoyl-3,4,5,6-tetrafluorobenzoic Acid

- Structure : Features a ketone (benzoyl) group at position 2 instead of benzyl.

- Properties : The electron-withdrawing benzoyl group increases acidity (lower pKa) compared to the benzyl analog. This enhances hydrogen-bonding capacity and reactivity in nucleophilic reactions .

- Synthesis : Prepared via Friedel-Crafts acylation of tetrafluorophthalic anhydride with benzene .

2-Carboperoxy-3,4,5,6-tetrafluorobenzoic Acid

- Structure : Contains a peracid (-OOH) and carboxylic acid group.

- Applications : Functions as a bifunctional epoxidation reagent. The pendant carboxylic acid directs diastereoselective epoxidation in sterically hindered systems .

- Stability : Rapidly hydrolyzes in aqueous conditions, unlike the more stable benzyl derivative .

2-(2,4-Difluorophenylcarbamoyl)-3,4,5,6-tetrafluorobenzoic Acid (NSC-749820)

- Structure : A carbamoyl-linked difluorophenyl group at position 2.

- Degradation : Hydrolyzes to tetrafluorophthalic acid and 2,4-difluoroaniline under acidic conditions. Unlike the benzyl analog, it lacks anticancer activity, as hydrolysis products are inactive .

2,3,4,5-Tetrafluorobenzoic Acid

- Structure : Lacks substituents at position 2.

- Physical Properties : Higher water solubility (0.028 ppb/min release rate) compared to di-fluorobenzoic acids (e.g., 2,6-difluoro: 0.0045 ppb/min) due to increased polarity from fluorine atoms .

- Applications : Precursor for antibacterial agents and fluorinated polymers .

2-Amino-3,4,5,6-tetrafluorobenzoic Acid

- Structure: An amino group at position 2.

- Hydrogen Bonding : Forms intramolecular and intermolecular N–H⋯O/F bonds, creating ribbon-like crystalline structures .

- Reactivity: The amino group enables peptide coupling, contrasting with the inert benzyl group .

Physicochemical Properties

| Compound | Solubility (Water) | LogP (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|

| 2-Benzyl-3,4,5,6-tetrafluorobenzoic acid | Moderate | ~3.2 | ~2.1 |

| 2-Benzoyl-3,4,5,6-tetrafluorobenzoic acid | Low | ~2.8 | ~1.8 |

| 2,3,4,5-Tetrafluorobenzoic acid | High | ~1.5 | ~1.3 |

| NSC-749820 | Low | ~3.5 | ~2.5 |

Notes:

- Fluorine atoms reduce basicity and increase acidity.

- Benzyl groups enhance lipophilicity, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.